Coatlin A
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxy-3-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O10/c22-8-14-18(28)19(29)20(30)21(31-14)15-12(24)6-5-11(17(15)27)16(26)13(25)7-9-1-3-10(23)4-2-9/h1-6,13-14,18-25,27-30H,7-8H2/t13?,14-,18-,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSATWRZOLKGPRW-KXIDKYMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345827 | |
| Record name | Coatlin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87441-88-1 | |
| Record name | Coatlin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Methodologies of Coatlin a
Bioprospecting and Source Organism Identification for Coatlin A
Bioprospecting for novel chemical entities often involves the screening of plant extracts for specific biological activities or the comprehensive analysis of their chemical profiles. The identification of this compound has been facilitated by modern analytical techniques, specifically untargeted metabolomics. This powerful approach allows for the simultaneous detection and relative quantification of a wide array of secondary metabolites within an organism.
Through such metabolomic studies, this compound has been identified as a naturally occurring flavonoid in Brassica napus L. , commonly known as rapeseed. elsevierpure.comnih.govnih.gov These studies have revealed the differential accumulation of this compound in various rapeseed varieties, particularly in the seeds, suggesting a role in the plant's metabolic processes and potentially contributing to the chemical distinctions between different cultivars. elsevierpure.comnih.gov The identification of Brassica napus as a source of this compound opens avenues for further investigation into its biosynthesis and physiological functions within the plant.
Advanced Extraction Techniques for this compound
The initial step in the isolation of this compound from its natural source involves the extraction of the compound from the plant matrix. The choice of extraction solvent and method is critical to ensure the efficient recovery of the target flavonoid while minimizing the co-extraction of undesirable compounds. For the extraction of flavonoids from Brassica napus, a variety of solvents and techniques have been employed, which are applicable to the extraction of this compound.
Solvent extraction is a widely used method, with the choice of solvent being dictated by the polarity of the target compounds. nih.gov Flavonoids, including this compound, are typically polar to semi-polar molecules, making polar solvents and their aqueous mixtures suitable for their extraction. Commonly used solvents for flavonoid extraction from Brassica napus include methanol (B129727), ethanol, and their aqueous solutions. nih.govekb.egresearchgate.net The use of aqueous ethanol, for instance, has been shown to be effective for extracting phenolic compounds, including flavonoids, from Brassica napus leaves. nih.govekb.eg
To enhance extraction efficiency, various advanced techniques can be utilized. These methods can reduce extraction time and solvent consumption. Techniques applicable to the extraction of flavonoids from Brassica napus include:
Soxhlet Extraction: A classical technique that uses a continuous reflux of a solvent to extract compounds from a solid material. nih.gov
Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient extraction process. nih.gov
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.
The following interactive data table summarizes various solvents and methods used for the extraction of flavonoids from Brassica napus, which are relevant for the extraction of this compound.
| Extraction Method | Solvent System | Plant Material | Reference |
| Soaking | 60% Ethanol (v/v) | Dried Leaves Powder | nih.govekb.eg |
| Soxhlet Extraction | Methanol, Ethanol, Acetone, Hexane (B92381) | Rapeseed Samples | nih.gov |
| Ultrasonic-Assisted Extraction | 1:1 Methanol-Water Mixture | Seeds | nih.gov |
| Maceration | 96% Ethanol | Various Plant Parts | mdpi.com |
| Sonication | Methanol/Acetone/Water (40:40:20, v/v/v) | Seeds | researchgate.net |
Chromatographic Separation Strategies for this compound Isolation
Following extraction, the crude extract containing this compound and a multitude of other phytochemicals must undergo a series of chromatographic separations to isolate the target compound in a pure form. The isolation of flavonoids from Brassica napus extracts typically involves a combination of different chromatographic techniques that separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.
A common initial step is column chromatography (CC) using a silica (B1680970) gel stationary phase. elsevierpure.comekb.eg The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used for elution. This allows for the separation of compounds into fractions of varying polarity. For flavonoids from Brassica napus, a chloroform-methanol solvent system with a gradually increasing proportion of methanol has been successfully used. ekb.eg
For further purification of the fractions obtained from silica gel chromatography, size-exclusion chromatography on Sephadex LH-20 is frequently employed. nih.govekb.egmdpi.comnih.gov This technique separates molecules based on their size. Sephadex LH-20 is particularly effective for the purification of phenolic compounds, including flavonoids. mdpi.comnih.gov A common eluent for this method is methanol or a mixture of chloroform and methanol. ekb.egmdpi.com
Preparative Thin-Layer Chromatography (TLC) can also be used as a final purification step for obtaining highly pure compounds. ekb.eg Additionally, High-Performance Liquid Chromatography (HPLC) , particularly in its preparative mode, offers high-resolution separation for the final isolation of flavonoids. Reverse-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.
The following interactive data table outlines the chromatographic techniques and conditions used for the separation of flavonoids from Brassica napus.
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |
| Column Chromatography (CC) | Silica Gel | Chloroform-Methanol (gradient) | Initial Fractionation | ekb.eg |
| Column Chromatography (CC) | Sephadex LH-20 | Chloroform-Methanol (1:1) or Methanol | Purification | nih.govekb.eg |
| Preparative TLC | Silica Gel GF254 | Chloroform-Methanol (6:4, v/v) | Final Purification | ekb.eg |
| HPLC-PDA-ESI(-)-MSn/HRMS | Not specified for isolation | Not specified for isolation | Analysis | researchgate.net |
| RP-UHPLC-ESI-MS/MS | Not specified for isolation | Not specified for isolation | Analysis | mdpi.com |
Purity Assessment and Characterization of Isolated this compound
Once this compound has been isolated, its identity must be confirmed, and its purity assessed. A combination of spectroscopic techniques is used for the structural elucidation and characterization of the purified compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides initial information about the presence of a flavonoid chromophore. The UV spectrum of a flavonoid typically shows two characteristic absorption bands, which can give clues about the type of flavonoid and the oxygenation pattern of the aromatic rings. semanticscholar.org
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of the isolated compound and providing information about its structure through fragmentation patterns. akjournals.commdpi.com High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most definitive method for the structural elucidation of organic compounds. ¹H-NMR (proton NMR) provides information about the number, environment, and connectivity of protons in the molecule. ekb.egsemanticscholar.org¹³C-NMR (carbon-13 NMR) provides information about the carbon skeleton. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the complete structure of the molecule, including the stereochemistry.
The purity of the isolated this compound can be assessed by various methods. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common method to check for the presence of impurities. A pure compound should show a single peak in the chromatogram. Quantitative NMR (qNMR) is another powerful technique for determining the absolute purity of a compound by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity. acs.org
Elucidation of Coatlin a Chemical Structure
Spectroscopic Analysis for Coatlin A Structural Assignment
Spectroscopic methods are fundamental tools in organic chemistry for obtaining information about the functional groups and connectivity within a molecule. anu.edu.au For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary data crucial for structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Elucidation
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. anu.edu.auacs.org By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present, their electronic environments, and their connectivity to neighboring atoms. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are particularly valuable for establishing correlations between protons and carbons, allowing for the mapping of the molecular skeleton. nih.govchemrxiv.org While specific NMR data for this compound was not extensively detailed in the search results, NMR is a standard technique for elucidating the structures of natural products like this compound. nih.govacs.org The interpretation of NMR data involves comparing experimental spectra to known values or computationally predicted shifts to confirm structural hypotheses. acs.orgresearchgate.net
Mass Spectrometry (MS) Applications in this compound Structural Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern. anu.edu.auaspect-analytics.com High-resolution mass spectrometry (HRMS) can provide a precise molecular weight, which helps to determine the elemental composition (molecular formula) of the compound. mdpi.com For this compound, HR-ESIMS analysis revealed a deprotonated molecule peak at m/z 435.1295 [M-H]⁻, consistent with the molecular formula C₂₁H₂₄O₁₀. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the masses of the resulting fragments. spectroscopyonline.comgithub.io This fragmentation pattern provides clues about the substructures present in the molecule. spectroscopyonline.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. anu.edu.aulibretexts.org Characteristic absorption bands in the IR spectrum correspond to vibrations of different chemical bonds (e.g., O-H, C=O, C-H). spectroscopyonline.com UV-Vis spectroscopy, on the other hand, measures the absorption of ultraviolet and visible light, which can indicate the presence of conjugated pi systems and chromophores within the molecule. anu.edu.aumsu.edutechnologynetworks.com While detailed IR and UV-Vis data for this compound were not prominently featured in the search results, these techniques are typically employed during the structural elucidation process to support findings from NMR and MS and to identify the presence of specific functional groups and conjugated systems. nih.govuobaghdad.edu.iq
Computational Chemistry Approaches in this compound Structure Elucidation
Computational chemistry plays an increasingly important role in structural elucidation, particularly for complex molecules and in cases where experimental data may be ambiguous. nih.govresearchgate.net Approaches such as Density Functional Theory (DFT) calculations can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can then be compared to experimental data to validate or refine proposed structures. acs.orgresearchgate.net Computational methods can also be used for conformational analysis to understand the preferred three-dimensional shapes of a molecule, which can influence spectroscopic properties and biological activity. arxiv.org In the context of this compound, computational chemistry could be used to support the interpretation of spectroscopic data and to explore possible conformers or isomers. nih.govacs.orgresearchgate.net
Coatlin a Biosynthesis Pathways
Identification of Putative Biosynthetic Precursors for Coatlin A
The journey to synthesizing this compound begins with primary metabolites that feed into the flavonoid biosynthetic pathway. The foundational precursors for the flavonoid skeleton are derived from two major metabolic routes: the shikimate-phenylpropanoid pathway and the polyketide pathway.
Shikimate-Phenylpropanoid Pathway : This pathway provides the C6-C3 unit of the flavonoid structure. The aromatic amino acid L-phenylalanine is the initial substrate, which is converted to 4-coumaroyl-CoA.
Polyketide Pathway : This pathway supplies the C6 unit of the A-ring of the flavonoid. The precursor for this is malonyl-coenzyme A (CoA).
These two precursors, 4-coumaroyl-CoA and malonyl-CoA, are the fundamental building blocks that condense to form the initial chalcone (B49325) scaffold, which is the entry point into the flavonoid biosynthesis cascade leading to this compound.
Enzymology of this compound Biosynthesis
The biosynthesis of this compound from its precursors is a multi-step process catalyzed by a series of specific enzymes. The process can be divided into the formation of the core flavonoid structure and subsequent modifications.
The enzymatic pathway leading to this compound involves several key classes of enzymes common to flavonoid biosynthesis.
| Enzyme Class | Abbreviation | Function in Flavonoid Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-coumaroyl:CoA ligase | 4CL | Activates p-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA. |
| Chalcone synthase | CHS | Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. |
| Flavanone 3-hydroxylase | F3H | A 2-oxoglutarate-dependent dioxygenase that hydroxylates flavanones at the 3-position to form dihydroflavonols. |
| Flavonoid 3'-hydroxylase | F3'H | A cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3'-position of the B-ring of flavanones or dihydroflavonols. |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. |
| C-glycosyltransferase | CGT | Catalyzes the attachment of a sugar moiety from a UDP-sugar donor to the flavonoid core via a C-C bond. |
While the general pathway is understood, the specific enzymes that hydroxylate and glycosylate the dihydrochalcone (B1670589) precursor to form this compound have not been definitively characterized. Based on the structure of this compound, a key enzymatic step is the C-glycosylation of a dihydrochalcone precursor. C-glycosyltransferases (CGTs) are responsible for this transformation. For instance, studies on citrus plants have identified CGTs that can utilize dihydrochalcones as substrates to produce C-glycosylated flavonoids.
The various enzymatic reactions in the this compound biosynthetic pathway are dependent on specific coenzymes and cofactors for their catalytic activity.
| Enzyme | Coenzyme/Cofactor |
| Phenylalanine ammonia-lyase (PAL) | None required |
| Cinnamate-4-hydroxylase (C4H) | NADPH, Cytochrome P450 reductase |
| 4-coumaroyl:CoA ligase (4CL) | ATP, Coenzyme A, Mg2+ |
| Chalcone synthase (CHS) | Coenzyme A |
| Chalcone isomerase (CHI) | None required |
| Flavanone 3-hydroxylase (F3H) | Fe2+, 2-oxoglutarate, Ascorbate |
| Flavonoid 3'-hydroxylase (F3'H) | NADPH, Cytochrome P450 reductase |
| Dihydroflavonol 4-reductase (DFR) | NADPH |
| C-glycosyltransferase (CGT) | UDP-sugar (e.g., UDP-glucose) |
Genetic Basis of this compound Production
The production of this compound is controlled by the expression of the genes encoding the biosynthetic enzymes. These genes are often organized in co-regulated clusters. In Brassica napus (rapeseed), where this compound has been identified, studies have integrated transcriptome and metabolome data to identify candidate genes involved in flavonoid biosynthesis. Genes homologous to those in the well-characterized Arabidopsis flavonoid biosynthetic pathway are likely involved in this compound production.
A Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis of gene clusters expressed in the seed coat of B. napus revealed an enrichment in 'phenylpropanoid biosynthesis' and 'flavonoid biosynthesis' pathways, suggesting that the genetic basis for this compound production lies within these gene networks. While specific genes for the final steps of this compound synthesis have not been isolated, they are expected to be part of these larger gene families.
Metabolic Engineering Strategies for Enhanced this compound Biosynthesis
Metabolic engineering offers a promising avenue for increasing the production of desirable flavonoids like this compound. Strategies generally focus on overexpressing key enzymes in the pathway or down-regulating competing pathways.
One of the primary competing pathways for the precursor malonyl-CoA is fatty acid biosynthesis, which is particularly active in oilseed crops like rapeseed. By knocking out genes in the flavonoid biosynthesis pathway, an increase in oil content has been observed, indicating a redirection of malonyl-CoA. Conversely, enhancing the expression of key enzymes in the flavonoid pathway could increase the flux towards this compound.
For instance, the overexpression of a specific phloretin (B1677691) glycosyltransferase (PGT2) in apple has been shown to lead to high concentrations of the glycosylated dihydrochalcone trilobatin (B1683250). A similar strategy, involving the identification and overexpression of the specific C-glycosyltransferase responsible for this compound synthesis, could be a viable approach for its enhanced production. Furthermore, the co-expression of multiple genes in the pathway, such as a double bond reductase, chalcone synthase, and a specific glycosyltransferase, has successfully reconstituted the trilobatin pathway in a heterologous host (Nicotiana benthamiana). This suggests that a similar multi-gene engineering approach could be effective for this compound.
Additionally, the use of microbial systems for the production of flavonoids is an emerging field. Escherichia coli cells expressing C-glycosyltransferase genes from citrus have been shown to be capable of producing di-C-glucosyl flavonoids, which could be a promising platform for the commercial production of this compound.
Synthetic Approaches and Analogue Development of Coatlin a
Total Synthesis Strategies for Coatlin A
Total synthesis involves the construction of a complex organic molecule from simpler, commercially available starting materials. wikipedia.orgrroij.com This approach allows for the preparation of natural products that are scarce in nature or to confirm their proposed structures. wikipedia.orgscripps.edu For this compound, total synthesis strategies would aim to build its intricate polycyclic structure and incorporate the various functional groups and stereocenters with high precision. While the provided search results discuss total synthesis in general terms, highlighting its importance for complex natural products and the development of new methodologies wikipedia.orgscripps.edursc.orgnih.gov, specific detailed total synthesis routes for this compound were not found within the immediate search results. However, successful total syntheses of other complex natural products demonstrate the types of strategies that might be employed, such as convergent approaches where smaller molecular fragments are synthesized separately and then coupled together nih.gov, or cascade reactions that build molecular complexity in a single operation 20.210.105. Retrosynthetic analysis, working backward from the target molecule to simpler precursors, is a key planning tool in total synthesis. wikipedia.orgwikipedia.org
Semi-Synthesis and Derivatization of this compound
Semi-synthesis, also known as partial chemical synthesis, utilizes chemical compounds isolated from natural sources as starting materials for producing new compounds. wikipedia.orgwikipedia.org This approach is often more efficient for complex natural products than total synthesis, as it leverages the existing complex scaffold provided by nature. wikipedia.org Semi-synthesis and derivatization of natural products allow for the creation of novel compounds with potentially improved or altered properties compared to the original natural product. wikipedia.orgresearchgate.net This can involve modifying functional groups or introducing new substituents onto the this compound core structure. researchgate.netnih.govafjbs.com The goal of such modifications can be to explore structure-activity relationships or to generate libraries of analogues. researchgate.net Derivatization strategies for natural phenols, a class of compounds that includes structural features potentially relevant to this compound, involve various chemical transformations to introduce different functional groups. nih.gov
Design and Synthesis of Novel this compound Analogues
The design and synthesis of analogues are crucial for understanding the relationship between chemical structure and biological activity. By modifying specific parts of the this compound molecule, researchers can investigate how these changes affect its interactions with biological targets. The design of novel analogues is often guided by insights gained from studying the natural product's structure and its known activities. researchgate.net Semi-synthesis is a common method for generating libraries of analogues by modifying the natural product scaffold. researchgate.net Total synthesis can also be employed to create analogues, particularly those with significant structural deviations from the natural product that are not easily accessible through semi-synthesis. nih.govdrugdiscoverytrends.com The synthesis of analogues requires careful planning to ensure the desired structural modifications are achieved efficiently and selectively.
Stereochemical Control in this compound Synthesis and Analogue Production
Stereochemical control is paramount in the synthesis of complex molecules with multiple chiral centers, such as this compound. wikipedia.orginflibnet.ac.in Ensuring the correct three-dimensional arrangement of atoms is critical for the molecule's biological activity. wikipedia.org Stereoselective reactions, which favor the formation of one stereoisomer over others, are essential tools in this regard. inflibnet.ac.inuou.ac.in These reactions can be influenced by factors such as the choice of reagents, catalysts, and reaction conditions. inflibnet.ac.in Diastereoselective and enantioselective methods are employed to control the relative and absolute stereochemistry, respectively. inflibnet.ac.inuou.ac.in Achieving complete stereochemical control throughout a multi-step synthesis is a significant challenge and a key focus in the development of synthetic routes to this compound and its analogues. nih.govresearchgate.net The synthesis of complex natural products often drives the development of new stereoselective methodologies. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Coatlin a
Development of Quantitative Structure-Activity Relationship Models for Coatlin A
QSAR model development involves quantifying the structural properties of a set of compounds and correlating these numerical descriptors with their measured biological activities using statistical methods. wikipedia.org The goal is to create a predictive model that can estimate the activity of new, untested compounds based on their calculated molecular descriptors. wikipedia.org Typical molecular descriptors used in QSAR include physicochemical properties (e.g., lipophilicity, electronic properties, size), topological indices, and 3D structural parameters. Various statistical techniques, such as multiple linear regression, partial least squares, and machine learning methods, can be employed to build QSAR models. Despite the general application of QSAR in predicting biological activities, no specific QSAR models developed for this compound or a series of its derivatives were identified in the search results.
Computational Approaches in SAR/QSAR for this compound
Computational methods play a significant role in modern SAR and QSAR studies, allowing for the in silico analysis of molecular properties and interactions. These approaches can complement experimental studies by providing insights into the molecular basis of activity, guiding the design of new compounds, and screening large databases for potential hits. While computational techniques are widely applied in drug discovery, specific applications focused on this compound were not found in the search results.
Molecular Docking and Dynamics Simulations for this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a macromolecular target, such as a protein or enzyme. It estimates the binding affinity between the ligand and the target, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. Molecular dynamics (MD) simulations extend docking by simulating the time-dependent behavior of the molecular system, accounting for the flexibility of both the ligand and the target and the influence of the surrounding environment (e.g., solvent). MD simulations can provide a more realistic picture of the binding process and the stability of the ligand-target complex. Although these methods are powerful tools for understanding molecular interactions, specific studies employing molecular docking or dynamics simulations to investigate the interactions of this compound with its reported biological targets were not found.
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling involves creating an abstract representation of the essential molecular features and their spatial arrangement that are necessary for a compound to exhibit a specific biological activity. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. Pharmacophore models can be derived from the structures of known active compounds (ligand-based) or from the structure of the biological target (structure-based). Pharmacophore models are often used in virtual screening, a computational technique to search large databases of chemical compounds for molecules that match the pharmacophore hypothesis and are therefore likely to be biologically active. This can accelerate the identification of novel lead compounds or analogues with similar activity profiles. While pharmacophore modeling and virtual screening are common strategies in drug discovery, specific applications of these techniques to identify or design this compound analogues were not found in the search results.
Molecular Mechanisms of Coatlin a Biological Action
Investigation of Coatlin A's Antioxidant Mechanisms
This compound exhibits antioxidant activity by counteracting oxidative stress, a process involving an imbalance between reactive oxygen species (ROS) production and the body's ability to detoxify them. frontiersin.org Excessive ROS can damage cellular components and contribute to various diseases. frontiersin.org
Reactive Oxygen Species Scavenging by this compound
This compound functions as an antioxidant by directly scavenging free radicals and reactive oxygen species (ROS). This direct interaction neutralizes these highly reactive molecules, protecting cells from oxidative damage. nih.gov The ability of compounds to scavenge ROS can be assessed using various in vitro and cellular assays. nih.govresearchgate.net
Data on this compound's specific ROS scavenging efficiency in various systems would typically be presented in research findings, often in tables showing the reduction in ROS levels after treatment with different concentrations of the compound. While specific data for this compound is not detailed in the provided snippets, the general mechanism involves the donation of electrons or hydrogen atoms to stabilize free radicals. frontiersin.org
Modulation of Endogenous Antioxidant Systems by this compound
Beyond direct scavenging, this compound may also exert antioxidant effects by modulating the body's endogenous antioxidant systems. ucl.ac.uknih.gov These systems include enzymatic antioxidants like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants such as glutathione. frontiersin.orgnih.gov
Modulation can involve increasing the activity or expression of these protective enzymes, thereby enhancing the cell's natural defense against oxidative stress. nih.gov Research findings in this area would typically involve measuring the levels or activity of these endogenous antioxidants in cells or tissues treated with this compound. nih.govresearchgate.net
Elucidation of Enzyme Inhibition Mechanisms by this compound
Enzyme inhibition is another key mechanism by which this compound exerts its biological effects. Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, thereby affecting metabolic pathways and cellular processes. wikipedia.orglabce.com This inhibition can be reversible or irreversible, and can occur through competitive or non-competitive binding to the enzyme. libretexts.orgsavemyexams.com
Inhibition of Inflammatory Enzymes by this compound
This compound has been reported to inhibit enzymes involved in inflammation. Inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), play crucial roles in the production of pro-inflammatory mediators. mdpi.comprobiologists.com By inhibiting these enzymes, this compound can potentially reduce the production of molecules that promote inflammation. mdpi.com
Research in this area would involve enzymatic assays to determine the inhibitory activity of this compound against specific inflammatory enzymes, often reported as IC50 values (the concentration of the inhibitor required to inhibit the enzyme activity by 50%). mdpi.com
Examples of Inflammatory Enzymes and Their Roles:
| Enzyme | Role in Inflammation |
| Cyclooxygenase (COX) | Catalyzes the production of prostaglandins, key mediators of inflammation. mdpi.com |
| Lipoxygenase (LOX) | Involved in the synthesis of leukotrienes, which contribute to inflammatory responses. mdpi.comprobiologists.com |
| Cytosolic phospholipase A2 α (cPLA2α) | Regulates cellular inflammation and proliferation. nih.gov |
Inhibition of Cancer Progression-Related Enzymes by this compound
This compound is also being explored for its potential to inhibit enzymes involved in cancer progression. Cancer cells often exhibit altered enzyme activity that supports uncontrolled growth, survival, and metastasis. youtube.comcolorado.edu Inhibiting these enzymes can be a strategy to impede cancer development. youtube.comcornell.edu
Enzymes relevant to cancer progression include those involved in cell cycle regulation, DNA repair, and signal transduction pathways that promote proliferation and survival. youtube.comcolorado.edu Research findings would detail the specific enzymes inhibited by this compound and the impact of this inhibition on cancer cell behavior. cornell.edu
Examples of Enzymes Potentially Related to Cancer Progression and Targeted by Inhibitors:
| Enzyme | Role in Cancer Progression |
| MTH1 | Involved in sanitizing oxidized nucleotides, essential for cancer cell survival. youtube.com |
| SIRT2 | Plays a role in the viability of several cancer lines. cornell.edu |
| CDK7 | Master regulator of cell proliferation and gene expression in cancer. colorado.edu |
| Steroid sulfatase (STS) | Increases intracrine androgen production in certain cancer cells, promoting progression. urologytimes.com |
Signal Transduction Pathway Modulation by this compound
This compound has been shown to modulate signal transduction pathways. Signal transduction is the process by which cells receive and respond to external or internal signals, involving a series of molecular events that transmit the signal through the cell. pressbooks.pubwikipedia.org These pathways regulate a wide range of cellular processes, including growth, differentiation, metabolism, and apoptosis. wikipedia.org
Modulation by this compound can involve influencing the activity of receptors, enzymes (such as kinases and phosphatases), and second messengers within these pathways. pressbooks.pubsavemyexams.com By altering the flow of information through these pathways, this compound can influence cellular behavior. wikipedia.org Research findings would typically identify the specific pathways affected by this compound and the downstream cellular responses.
Key components often involved in signal transduction pathways include receptors (which bind to signaling molecules or ligands), enzymes that modify other proteins (like kinases which add phosphate (B84403) groups, and phosphatases which remove them), and second messengers (small molecules that relay signals within the cell, such as cyclic AMP or calcium ions). pressbooks.pubsavemyexams.comyoutube.com
Effects of this compound on Cellular Growth Signaling Pathways
Cellular growth and proliferation are tightly regulated by intricate signaling networks libretexts.orgnih.gov. Dysregulation of these pathways can lead to uncontrolled cell division, a hallmark of diseases such as cancer libretexts.org. This compound has been shown to modulate signaling pathways involved in cellular growth . While specific detailed research findings on this compound's direct interaction with particular growth signaling pathways like the Ras-Raf-MEK-ERK pathway or PI3K/Akt/mTOR were not extensively detailed in the search results, the general understanding of flavonoids suggests potential interactions with various kinases and other protein components of these cascades mdpi.com.
Growth factors typically bind to cell-surface receptors, such as receptor tyrosine kinases (RTKs), initiating a signaling cascade that includes proteins like RAS and the MAP kinase pathway, ultimately promoting cell division libretexts.org. Mutations in genes encoding components of these pathways are frequently observed in cancer cells libretexts.org. The reported ability of this compound to modulate signaling pathways related to cell growth suggests it may interfere with these processes, potentially inhibiting aberrant proliferation .
Induction of Apoptosis Signaling by this compound
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells bio-rad-antibodies.com. The induction of apoptosis is a key strategy in many therapeutic approaches, particularly in cancer treatment nih.gov. This compound has been reported to induce apoptosis signaling .
Apoptosis can be triggered through intrinsic or extrinsic pathways bio-rad-antibodies.com. The intrinsic pathway is often initiated by intracellular signals like DNA damage or growth factor withdrawal, leading to mitochondrial dysfunction and activation of caspases bio-rad-antibodies.comnih.gov. The extrinsic pathway is activated by the binding of death ligands to cell-surface death receptors, also resulting in caspase activation bio-rad-antibodies.com. Caspases are a family of proteases that execute the apoptotic program bio-rad-antibodies.comnih.gov.
While the precise mechanisms by which this compound induces apoptosis require further detailed elucidation, its reported effect on apoptosis signaling suggests it may interact with components of these pathways, potentially promoting the activation of caspases or influencing the balance of pro- and anti-apoptotic proteins nih.govnih.gov.
Interplay of Multiple Mechanisms in this compound Bioactivity
By simultaneously influencing pathways that promote growth and those that trigger death, this compound may exert a more potent or nuanced biological effect than if it acted on a single pathway in isolation aisc.org. The balance between growth and death signals is crucial for maintaining cellular equilibrium, and compounds that can tip this balance towards apoptosis or inhibit excessive growth hold therapeutic potential libretexts.orgbio-rad-antibodies.comgenscript.com.
The interplay of mechanisms could involve this compound:
Inhibiting pro-growth signals while simultaneously activating pro-apoptotic signals.
Modulating upstream regulators that influence both growth and death pathways.
Affecting cellular components or processes that serve as nodes integrating signals from multiple pathways.
Further research is needed to fully dissect the complex interactions and the relative contributions of each mechanism to the observed bioactivity of this compound. Understanding this interplay is crucial for appreciating its full therapeutic potential and for guiding the development of potential applications.
Advanced Analytical Methodologies for Coatlin a Research
Chromatographic Methods for Coatlin A Analysis and Purification
Chromatography is a fundamental separation technique widely applied in the analysis and purification of chemical compounds. For this compound, chromatographic methods are essential for isolating the compound from natural sources or reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique used extensively for the separation, identification, and quantification of non-volatile and semi-volatile compounds. wikipedia.orgbritannica.com Given the structure of this compound, which contains multiple hydroxyl groups, it is likely a relatively polar compound, making HPLC, particularly reversed-phase HPLC, a suitable method for its analysis and purification. Reversed-phase HPLC separates compounds based on their hydrophobicity. hplc.eunih.gov The high resolution capability of HPLC is foundational for separating very similar compounds. hplc.eu
HPLC can be used in both analytical and preparative scales. Analytical HPLC is used for identification and quantification, typically employing smaller columns and lower flow rates. thermofisher.com Preparative HPLC, on the other hand, is used to isolate larger quantities of the purified compound for further study, often utilizing larger columns and higher flow rates. thermofisher.com The choice of stationary phase (e.g., C18, C8) and mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acidic modifier) are optimized to achieve effective separation of this compound from co-existing substances. hplc.eucellmosaic.com
While specific data tables for this compound analysis by HPLC were not found in the search results, the general principles and applications of HPLC in separating and purifying complex molecules like polyphenols (which share some structural features with this compound) are well-documented. For instance, HPLC-PDA (Photodiode Array) has been used to quantify various bioactive compounds in seaweed extracts. mdpi.com
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile organic compounds that can be vaporized without decomposition. researchgate.netalwsci.comthermofisher.com Since this compound has a relatively high molecular weight and multiple hydroxyl groups, it is unlikely to be directly amenable to GC analysis without chemical modification. researchgate.netalwsci.com
Derivatization is a process used in GC to transform non-volatile or less volatile compounds into more volatile derivatives. researchgate.netalwsci.com This involves chemically modifying functional groups, such as hydroxyl, carboxyl, or amine groups, to reduce their polarity and increase their volatility. researchgate.net Common derivatization reactions for GC include silylation, acetylation, and esterification. researchgate.netalwsci.com
If volatile derivatives of this compound can be successfully synthesized, GC, often coupled with a detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS), could be used for their analysis and quantification. notulaebotanicae.roinnovatechlabs.com GC-FID has been used to characterize major volatile compounds in fruit brandies. notulaebotanicae.ro GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds in complex matrices. alwsci.comthermofisher.cominnovatechlabs.com
The application of GC to this compound would depend on the feasibility of creating suitable volatile derivatives. While the search results discuss GC for volatile compounds and derivatization techniques in general, specific examples of GC applied to this compound or its derivatives were not found.
Advanced Spectroscopic and Spectrometric Techniques for this compound Characterization
Spectroscopic and spectrometric techniques provide detailed information about the structure, composition, and properties of a compound by measuring its interaction with electromagnetic radiation or its mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) in this compound Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements of ions. This precision allows for the determination of the elemental composition of a compound and helps distinguish between compounds with very similar nominal masses. nih.gov HRMS is invaluable for confirming the molecular formula of this compound and identifying fragments produced during ionization, which aids in structural elucidation. mdpi.comnih.gov
HRMS can be coupled with separation techniques like liquid chromatography (LC-HRMS) to analyze complex mixtures containing this compound. mdpi.comnih.gov This hyphenated technique combines the separation power of LC with the accurate mass measurement of HRMS, enabling the identification and quantification of this compound even in the presence of numerous other compounds. nih.gov
For example, Ultra Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-QTOF-ESI MS) has been used to determine the phenolic profiles of apple cultivars, identifying numerous phenolic compounds based on their accurate mass measurements and fragmentation patterns. mdpi.comnih.gov This illustrates the utility of HRMS in characterizing complex natural products, a category to which this compound likely belongs.
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Metabolomics
Hyphenated techniques combine two or more analytical methods to provide more comprehensive information about a sample. LC-MS/MS and GC-MS are prominent examples used in metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. lcms.czcreative-proteomics.com
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is widely used for metabolomics analysis, particularly for polar and semi-polar compounds like this compound. lcms.czcreative-proteomics.comthermofisher.commdpi.commdpi.com In LC-MS/MS, compounds are first separated by LC and then introduced into a tandem mass spectrometer. The mass spectrometer performs multiple stages of mass analysis, typically involving fragmentation of precursor ions and analysis of the resulting product ions (MS/MS). creative-proteomics.comthermofisher.com This provides highly specific and sensitive detection and identification of metabolites. mdpi.com LC-MS/MS can be used for both targeted metabolomics (quantifying specific, known metabolites) and untargeted metabolomics (identifying and quantifying a wide range of unknown metabolites). lcms.czcreative-proteomics.commdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry) is a hyphenated technique suitable for the analysis of volatile and semi-volatile compounds. alwsci.comthermofisher.com As mentioned earlier, GC-MS could be applied to this compound if volatile derivatives are formed through derivatization. alwsci.com GC-MS is also used in metabolomics, primarily for volatile and derivatized metabolites. lcms.czcreative-proteomics.com
Both LC-MS/MS and GC-MS are powerful tools for identifying and quantifying compounds in complex biological matrices, making them relevant for studying the metabolic fate or presence of this compound in biological systems. lcms.czcreative-proteomics.com LC-MS is reported to offer broader coverage of metabolites compared to GC-MS due to its ability to handle a wider range of compound polarities without mandatory derivatization. thermofisher.com
Spectroscopic Imaging and Microscopy in this compound Cellular Localization
Spectroscopic imaging and microscopy techniques allow for the visualization and chemical characterization of compounds within cells or tissues, providing insights into their spatial distribution and localization. photothermal.comuni-tuebingen.de
Techniques such as fluorescence microscopy, when combined with spectroscopic analysis, can be used to study the cellular localization of molecules. photothermal.comcancer.gov If this compound is autofluorescent or can be labeled with a fluorescent probe, fluorescence microscopy could be used to visualize its distribution within cells. cancer.gov Spectroscopic imaging, such as Optical Photothermal IR Spectroscopy (O-PTIR), can provide high-resolution chemical images of cells, revealing the distribution of different chemical species. photothermal.com
While the search results discuss the application of spectroscopic imaging and microscopy for cellular localization of various molecules, including proteins and lipids, specific studies detailing the cellular localization of this compound using these techniques were not found. photothermal.comuni-tuebingen.decancer.govnih.gov However, the principles of these methods are applicable to studying the distribution of small molecules like this compound within biological systems, provided appropriate detection or labeling strategies are employed.
Preclinical Investigations of Coatlin a
Pharmacokinetic Profiling Methodologies for Coatlin A in Preclinical Models
Should "this compound" be a novel, unpublished compound, or if there is an alternative name or identifier (such as a CAS number), providing that information would be necessary to conduct a meaningful search and generate the requested scientific article. Without any foundational data, a scientifically accurate and informative article cannot be produced.
An extensive search for the chemical compound “this compound” in scientific literature and public databases has yielded no specific information or research findings. The name "this compound" does not appear to correspond to a known or publicly documented chemical entity for which preclinical investigations or biomarker studies have been published.
Consequently, it is not possible to generate a scientifically accurate and informative article on the preclinical biomarker discovery and validation of "this compound" as requested. The creation of such an article would require specific data from preclinical studies, which are not available.
To fulfill the user's request, access to proprietary research, internal documentation, or alternative nomenclature for the compound would be necessary. Without any foundational information on "this compound," the generation of the requested article with detailed research findings and data tables cannot be performed.
Research Challenges and Future Directions in Coatlin a Studies
Overcoming Supply Limitations of Naturally Sourced Coatlin A
One of the primary hurdles in this compound research is the limited supply available from natural sources. Many natural products are isolated from plants or other organisms that may be rare, have slow growth rates, or are geographically restricted. This can lead to insufficient quantities for extensive research, including in vitro and in vivo studies, and hinders potential development. Future directions in this area focus on developing sustainable and scalable methods to obtain this compound. This includes optimizing extraction methods from natural sources to maximize yield while minimizing environmental impact. Additionally, exploring alternative biological sources or developing methods for the cultivation of the source organism under controlled conditions could help ensure a more consistent supply.
Challenges in Stereoselective Synthesis of this compound and Analogues
This compound, as a complex natural product, possesses specific stereochemistry (the three-dimensional arrangement of atoms) that is crucial for its biological activity. The stereoselective synthesis of such molecules in the laboratory is often a significant challenge. nih.govrsc.orgrsc.org Achieving the correct stereoisomer with high purity requires sophisticated synthetic strategies and methodologies. Challenges include controlling the formation of multiple chiral centers and ensuring the desired relative and absolute stereochemistry. Future research in this area is directed towards developing efficient and highly stereoselective synthetic routes to this compound and its analogues. This involves the exploration of new catalytic methods, asymmetric synthesis techniques, and potentially biocatalysis to construct the complex molecular architecture with the correct stereochemistry. epfl.chmasterorganicchemistry.com The ability to synthesize this compound and its analogues in a controlled manner is essential for structure-activity relationship studies and the development of new therapeutic agents.
Advancements in Understanding Complex Biological Networks for this compound Action
Understanding how this compound exerts its effects at the molecular level requires deciphering its interactions within complex biological networks. Unlike the traditional view of a single drug targeting a single protein, many natural products modulate multiple targets and pathways, influencing intricate cellular processes. nih.goviaees.org Challenges lie in identifying all the relevant molecular targets of this compound and mapping its effects on interconnected signaling pathways, metabolic networks, and gene regulatory networks. nih.govfiveable.meebi.ac.uk Future directions involve employing systems biology approaches to investigate the comprehensive impact of this compound on biological systems. iaees.orgufrn.br This includes utilizing techniques to study protein-protein interactions, analyze changes in gene expression, and profile metabolic alterations in response to this compound treatment. nih.govfiveable.meebi.ac.uk Understanding these complex interactions is crucial for fully elucidating the mechanism of action and identifying potential synergistic or off-target effects.
Development of Novel Analytical Tools for this compound Research
Accurate and sensitive analytical methods are essential for the detection, quantification, and characterization of this compound in various matrices, including biological samples and extracts. Challenges exist in developing tools that can effectively isolate this compound from complex mixtures, differentiate it from structurally similar compounds, and quantify it accurately, especially at low concentrations. Future research aims to develop novel analytical tools and techniques to overcome these limitations. frontiersin.orgmdpi.comresearchgate.netesa.intamazon.in This includes advancements in chromatography (e.g., high-resolution liquid chromatography), mass spectrometry, and spectroscopic methods tailored for this compound analysis. nih.gov The development of more sensitive and specific assays will facilitate pharmacokinetic and pharmacodynamic studies and enable a deeper understanding of this compound's behavior in biological systems.
Integration of Omics Technologies in this compound Mechanistic Studies
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on biological molecules and can offer a global view of cellular responses. humanspecificresearch.orgwikipedia.orgnih.govnih.gov Integrating these technologies presents both opportunities and challenges in this compound research. Challenges include handling and analyzing large, complex datasets generated by omics experiments and integrating data from different omics layers to gain a holistic understanding. Future directions involve the increased integration of multi-omics approaches to unravel the intricate mechanisms of this compound action. humanspecificresearch.orgnih.govresearchgate.net By combining data on gene expression, protein levels, and metabolite profiles, researchers can gain comprehensive insights into the pathways and networks affected by this compound, leading to a more complete picture of its biological effects.
Ethical Considerations in Natural Product Research and Development
Research and development involving natural products like this compound raise several ethical considerations. frontiersin.orgresearchgate.netscribbr.comnih.gov These can include issues related to the sustainable sourcing of the natural resource, potential impacts on biodiversity, equitable benefit sharing with indigenous communities or countries where the natural source is found, and ensuring the quality, safety, and efficacy of derived products. frontiersin.orgresearchgate.netfao.orgtreasury.govt.nzprb.org Future directions in this area emphasize the importance of ethical frameworks and guidelines for natural product research. frontiersin.orgresearchgate.netscribbr.comnih.gov This involves implementing fair access and benefit-sharing agreements, promoting sustainable harvesting practices, and ensuring transparency and informed consent in research involving traditional knowledge. frontiersin.orgresearchgate.netscribbr.comnih.gov Addressing these ethical considerations is crucial for responsible and sustainable natural product research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
